molecular formula C7H2Cl2N2O2S B303313 4,6-Dichloro-7-nitro-1,3-benzothiazole

4,6-Dichloro-7-nitro-1,3-benzothiazole

Cat. No. B303313
M. Wt: 249.07 g/mol
InChI Key: JQXGFGJCSRTAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-7-nitro-1,3-benzothiazole (DCNB) is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCNB is a highly reactive compound that has been used as a reagent in various chemical reactions. It has also been used as a fluorescent probe to detect proteins and enzymes in biological systems.

Mechanism of Action

4,6-Dichloro-7-nitro-1,3-benzothiazole is a highly reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols. It can also undergo oxidation reactions with various oxidizing agents such as hydrogen peroxide. The mechanism of action of 4,6-Dichloro-7-nitro-1,3-benzothiazole in biological systems is based on its ability to react with thiol groups in proteins and enzymes. This reaction leads to the formation of a highly fluorescent adduct that can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
4,6-Dichloro-7-nitro-1,3-benzothiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and glutathione reductase. It has also been shown to induce oxidative stress in cells by generating reactive oxygen species. 4,6-Dichloro-7-nitro-1,3-benzothiazole has been shown to cause DNA damage and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4,6-Dichloro-7-nitro-1,3-benzothiazole has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a variety of chemical reactions. It is also a fluorescent probe that can be used to detect proteins and enzymes in biological systems. However, 4,6-Dichloro-7-nitro-1,3-benzothiazole has several limitations. It is a toxic compound that can cause harm to humans and animals. It is also a highly reactive compound that can react with other compounds in the environment, leading to the formation of unwanted byproducts.

Future Directions

There are several future directions for research on 4,6-Dichloro-7-nitro-1,3-benzothiazole. One area of research is the development of new synthetic routes for 4,6-Dichloro-7-nitro-1,3-benzothiazole that are more efficient and environmentally friendly. Another area of research is the development of new fluorescent probes that are more sensitive and specific than 4,6-Dichloro-7-nitro-1,3-benzothiazole. 4,6-Dichloro-7-nitro-1,3-benzothiazole can also be used in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to investigate the biochemical and physiological effects of 4,6-Dichloro-7-nitro-1,3-benzothiazole in more detail.

Synthesis Methods

4,6-Dichloro-7-nitro-1,3-benzothiazole can be synthesized by reacting 4,6-dichloro-1,3-benzothiazole with nitric acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

4,6-Dichloro-7-nitro-1,3-benzothiazole has been used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds such as benzothiazole derivatives. 4,6-Dichloro-7-nitro-1,3-benzothiazole has also been used as a fluorescent probe to detect proteins and enzymes in biological systems. It has been used to study the kinetics of enzyme-catalyzed reactions and to investigate the binding of ligands to proteins.

properties

Product Name

4,6-Dichloro-7-nitro-1,3-benzothiazole

Molecular Formula

C7H2Cl2N2O2S

Molecular Weight

249.07 g/mol

IUPAC Name

4,6-dichloro-7-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-4(9)6(11(12)13)7-5(3)10-2-14-7/h1-2H

InChI Key

JQXGFGJCSRTAGD-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl

Canonical SMILES

C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl

Origin of Product

United States

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